2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide
Description
The compound 2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide (CAS: 853351-76-5, BD01153070) is a structurally complex molecule featuring:
- A benzo[d][1,3]dioxole (methylenedioxy) substituent attached via an amino group at the 4-position of the quinazoline ring. This moiety is associated with enhanced metabolic stability and binding affinity in bioactive compounds .
- A thioether linkage (-S-) connecting the quinazoline to an acetamide group, which is further substituted with a furan-2-ylmethyl moiety.
This compound belongs to a class of thioacetamide-linked quinazoline derivatives, which are frequently explored for their ability to modulate enzyme activity (e.g., acetylcholinesterase, kinases) and exhibit antimicrobial or anti-inflammatory effects .
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c27-20(23-11-15-4-3-9-28-15)12-31-22-25-17-6-2-1-5-16(17)21(26-22)24-14-7-8-18-19(10-14)30-13-29-18/h1-10H,11-13H2,(H,23,27)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBKKORGYSULNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC(=NC4=CC=CC=C43)SCC(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Quinazoline Core : A bicyclic structure known for its biological activity.
- Benzo[d][1,3]dioxole moiety : This aromatic component may enhance the compound's interaction with biological targets.
- Thioether linkage : This functional group often plays a role in enzyme inhibition.
- Furan ring : Known for its reactivity and potential biological activity.
Inhibition of Kinases
Research indicates that quinazoline derivatives, including those similar to our compound, can inhibit various kinases such as Clk1, Clk2, Clk4, and Dyrk1A. These kinases are implicated in several cellular processes including cell cycle regulation and mRNA splicing. Inhibitors of these kinases have potential applications in treating diseases like Alzheimer's and certain cancers .
Anticancer Activity
Quinazoline derivatives have shown promise as anticancer agents. For instance, studies have demonstrated that modifications to the quinazoline structure can enhance its efficacy against cancer cell lines. The specific compound under discussion may exhibit similar properties due to its structural features that allow it to interact with cancer-related pathways .
Enzyme Interaction
The compound has been evaluated for its ability to act as a small molecule chaperone for glucocerebrosidase (GC), an enzyme involved in lysosomal storage disorders such as Gaucher disease. Quinazoline derivatives have been shown to improve the translocation of GC to lysosomes in patient-derived cells, suggesting a therapeutic potential in enzyme replacement therapy .
Table 1: Summary of Biological Activity Studies
The biological activity of this compound likely involves multiple mechanisms:
- Kinase Inhibition : By inhibiting kinases such as Dyrk1A, the compound may alter signaling pathways that control cell proliferation and apoptosis.
- Enzyme Stabilization : Enhancing the stability and function of glucocerebrosidase could mitigate symptoms in lysosomal storage disorders.
Comparison with Similar Compounds
Structural Analogues with Quinazoline Cores
Key Observations :
- The benzo[d][1,3]dioxole group in the target compound may enhance metabolic stability compared to simpler aryl groups (e.g., phenyl or sulfamoylphenyl) .
Thioacetamide-Linked Heterocycles
Key Observations :
- Thioacetamide linkages are critical for binding to cysteine residues in enzyme active sites (e.g., acetylcholinesterase) .
- The quinazoline core in the target compound may confer broader kinase inhibitory activity compared to thiadiazole or benzothiazole derivatives .
Anti-inflammatory and Antimicrobial Acetamide Derivatives
Key Observations :
- The benzodioxole moiety could enhance bioavailability relative to halogenated analogs (e.g., bromophenyl in 9c) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
